2-(4-Hydroxyphenyl)acetaldehyde

Catalog No.
S600085
CAS No.
7339-87-9
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)acetaldehyde

CAS Number

7339-87-9

Product Name

2-(4-Hydroxyphenyl)acetaldehyde

IUPAC Name

2-(4-hydroxyphenyl)acetaldehyde

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2

InChI Key

IPRPPFIAVHPVJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC=O)O

Synonyms

4-hydroxyphenylacetaldehyde, p-hydroxyphenylacetaldehyde, pOH-Ph-CH2CHO

Canonical SMILES

C1=CC(=CC=C1CC=O)O

Biomarker Discovery

4-HPA has been identified as a metabolite of tyramine, an amino acid found in some foods and beverages. Studies suggest that its presence in urine or blood may serve as a potential biomarker for tyramine consumption []. This could be helpful in monitoring dietary intake or managing conditions like migraines, which can be triggered by tyramine intake.

Understanding Metabolic Pathways

4-HPA plays a role in the breakdown of tyramine in different organisms. Research investigating the enzymes involved in its production and conversion to 4-hydroxyphenylacetate sheds light on metabolic pathways, aiding in understanding various biological processes [, ].

Biosynthesis of Natural Products

4-HPA acts as a precursor in the biosynthesis of benzylisoquinoline alkaloids, a diverse group of natural products with various pharmacological properties []. Understanding its role in this process could aid in the development of novel therapeutic agents or the improvement of existing ones.

2-(4-Hydroxyphenyl)acetaldehyde, also known as p-hydroxyphenylacetaldehyde, is an aromatic aldehyde with the chemical formula C8H8O2C_8H_8O_2. This compound appears as a white solid at room temperature and is characterized by the presence of a hydroxyl group attached to a phenyl ring adjacent to an acetaldehyde group. It plays a significant role in various biological processes and is found in metabolic pathways involving the amino acid tyrosine. The compound's IUPAC name reflects its structural features, indicating the positioning of the hydroxyl group relative to the acetaldehyde functional group .

, including:

  • Oxidation: It can be oxidized to form 4-hydroxyphenylacetic acid through a reaction with NAD+ and water, producing NADH as a byproduct .
  • Condensation Reactions: This compound can undergo condensation with dopamine, leading to the biosynthesis of benzylisoquinoline alkaloids, which are important in pharmacology due to their biological activity .

The compound is recognized for its biological significance:

  • Metabolism: It is produced from the metabolism of tyramine via monoamine oxidase enzymes in humans and certain bacteria like Escherichia coli.
  • Role in Alkaloid Biosynthesis: The condensation of 2-(4-hydroxyphenyl)acetaldehyde with dopamine is crucial for synthesizing various alkaloids, including morphine and berberine, which possess significant pharmacological properties .

Several methods are available for synthesizing 2-(4-Hydroxyphenyl)acetaldehyde:

  • Decarboxylation of Tyrosine: One common method involves the enzymatic decarboxylation of L-tyrosine using parsley tyrosine decarboxylase, yielding 2-(4-hydroxyphenyl)acetaldehyde as a product .
  • Chemical Synthesis: Various synthetic routes can also be employed, often involving starting materials that contain phenolic or aldehyde functionalities.

The applications of 2-(4-Hydroxyphenyl)acetaldehyde extend into various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing important pharmaceutical compounds due to its role in alkaloid biosynthesis .
  • Research: The compound is utilized in biochemical studies exploring metabolic pathways and enzyme functions related to aromatic compounds .

Research has focused on understanding the interactions of 2-(4-Hydroxyphenyl)acetaldehyde with various biological systems:

  • Metabolic Pathways: Studies indicate its involvement in metabolic pathways that convert tyramine into biologically active metabolites, showcasing its importance in human metabolism and microbiome interactions .
  • Enzyme Interactions: Investigations into its interactions with enzymes such as monoamine oxidase highlight its role in neurotransmitter metabolism .

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)acetaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PhenylacetaldehydeContains a phenyl ring and an aldehydeLacks hydroxyl group; primarily used in fragrances.
4-HydroxybenzaldehydeHydroxyl group on benzeneAldehyde without acetaldehyde functionality.
VanillinContains methoxy and aldehyde groupsKnown for flavoring; has distinct aromatic properties.
p-Coumaric AcidHydroxyl and double bond on phenolic ringInvolved in plant defense mechanisms.

Each of these compounds exhibits unique properties and applications while sharing a common structural theme with 2-(4-Hydroxyphenyl)acetaldehyde. The presence of the hydroxyl group distinguishes it from others, contributing to its specific biological activities and reactivity patterns.

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Heavy Atom Count

10

LogP

1.379

UNII

HDJ7B4KB3X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7339-87-9

Metabolism Metabolites

2-(4-hydroxyphenyl)acetaldehyde is a known human metabolite of astemizole.

Wikipedia

4-Hydroxyphenylacetaldehyde

Dates

Modify: 2023-08-15
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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